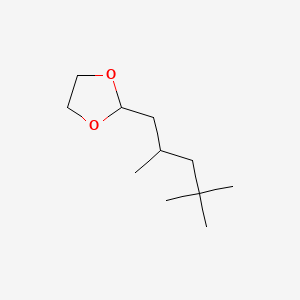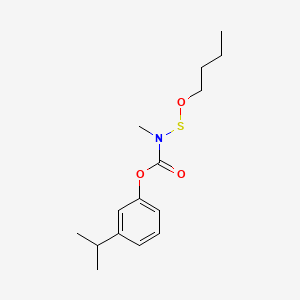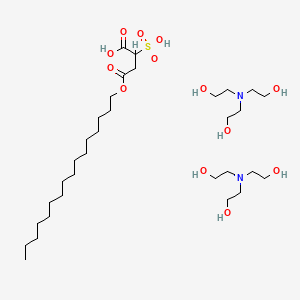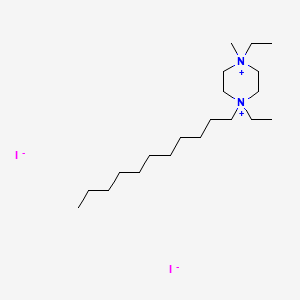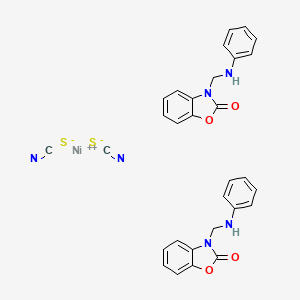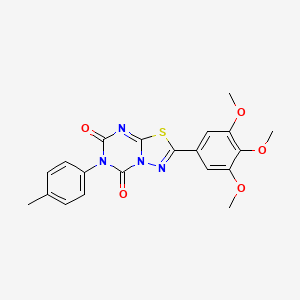
D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))- is a complex carbohydrate compound It is composed of glucose and mannopyranosyl units, which are types of sugars
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))- typically involves the glycosylation of glucose with mannopyranosyl donors. The reaction conditions often require the use of catalysts such as Lewis acids or enzymes to facilitate the formation of glycosidic bonds. Protecting groups may be used to ensure selective reactions at specific hydroxyl groups.
Industrial Production Methods
Industrial production of such oligosaccharides may involve enzymatic synthesis using glycosyltransferases or chemical synthesis using glycosyl donors and acceptors. The process is optimized for high yield and purity, often involving multiple steps of purification and characterization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or bromine water.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may regenerate the original hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology
In biological research, it may be used to study carbohydrate metabolism and the role of oligosaccharides in cell signaling and recognition.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antiviral or antibacterial activities.
Industry
In the industrial sector, it may be used in the production of bio-based materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))- involves its interaction with specific enzymes and receptors in biological systems. The molecular targets may include glycosidases and glycosyltransferases, which catalyze the breakdown and synthesis of glycosidic bonds. The pathways involved could include carbohydrate metabolism and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
D-Glucose: A simple sugar and a primary energy source for cells.
Mannose: A sugar similar to glucose but with different stereochemistry.
Lactose: A disaccharide composed of glucose and galactose.
Uniqueness
D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))- is unique due to its specific glycosidic linkages and the presence of deoxy sugars, which may impart distinct biological and chemical properties compared to other oligosaccharides.
Properties
CAS No. |
550-72-1 |
|---|---|
Molecular Formula |
C18H32O14 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]hexanal |
InChI |
InChI=1S/C18H32O14/c1-5-9(22)12(25)14(27)17(29-5)31-8(4-20)16(11(24)7(21)3-19)32-18-15(28)13(26)10(23)6(2)30-18/h4-19,21-28H,3H2,1-2H3/t5-,6-,7+,8-,9-,10-,11+,12+,13+,14+,15+,16+,17-,18-/m0/s1 |
InChI Key |
OBJGCSPUFIIVBS-GVTHJVTFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)C)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



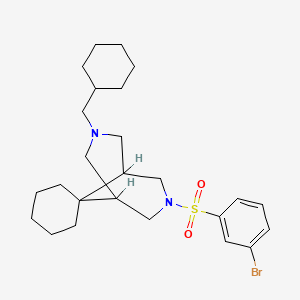
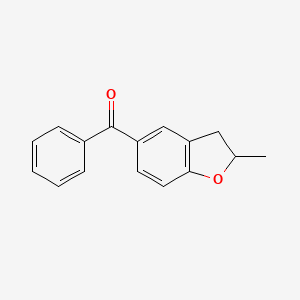
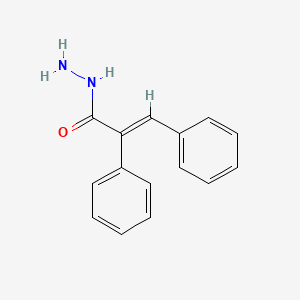
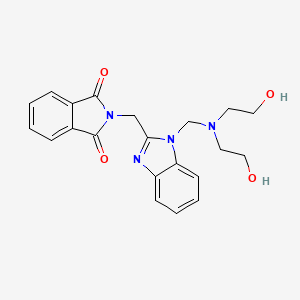
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride](/img/structure/B15183268.png)
